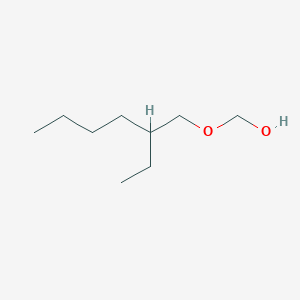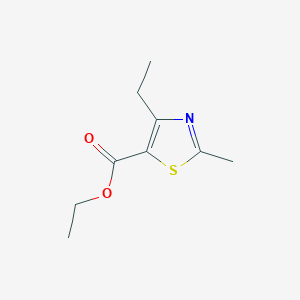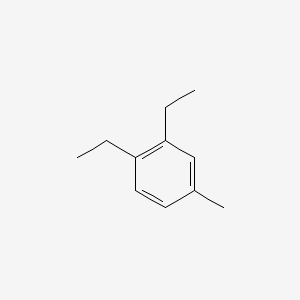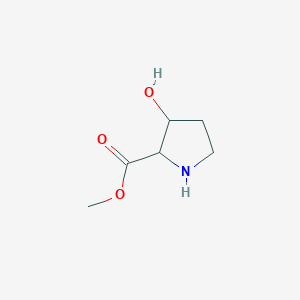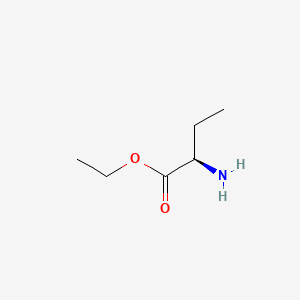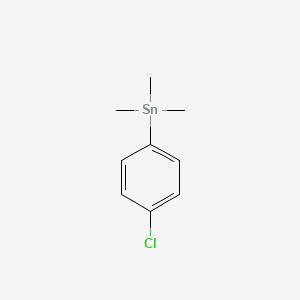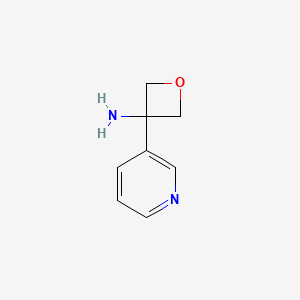
3-(Pyridin-3-yl)oxetan-3-amine
描述
3-(Pyridin-3-yl)oxetan-3-amine is a heterocyclic compound that features a four-membered oxetane ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of both the oxetane and pyridine rings imparts distinct physicochemical characteristics, making it a valuable scaffold in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the [2+2] cycloaddition reaction, where an alkene and a carbonyl compound react under photochemical conditions to form the oxetane ring . The pyridine ring can then be introduced through various coupling reactions, such as Suzuki-Miyaura cross-coupling, using appropriate pyridine derivatives .
Industrial Production Methods
Industrial production of 3-(Pyridin-3-yl)oxetan-3-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize waste . The use of robust catalysts and efficient purification techniques, such as chromatography and crystallization, are essential to achieve the desired product quality.
化学反应分析
Types of Reactions
3-(Pyridin-3-yl)oxetan-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyridine derivatives, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxetane N-oxides.
Reduction: Reduced oxetane derivatives.
Substitution: Functionalized pyridine derivatives.
科学研究应用
3-(Pyridin-3-yl)oxetan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Pyridin-3-yl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules . The pyridine ring can engage in π-π stacking interactions and hydrogen bonding with target proteins, modulating their activity and function . These interactions contribute to the compound’s biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
3-(Pyridin-2-yl)oxetan-3-amine: Similar structure but with the pyridine ring attached at the 2-position.
3-(Pyridin-4-yl)oxetan-3-amine: Pyridine ring attached at the 4-position, offering different electronic and steric properties.
3-(Pyridin-3-yl)azetidine: Contains an azetidine ring instead of an oxetane ring, affecting its reactivity and biological activity.
Uniqueness
3-(Pyridin-3-yl)oxetan-3-amine is unique due to the combination of the oxetane and pyridine rings, which imparts distinct physicochemical properties. The oxetane ring provides stability and resistance to metabolic degradation, while the pyridine ring offers versatility in functionalization and interaction with biological targets . This combination makes it a valuable scaffold in drug discovery and development.
属性
IUPAC Name |
3-pyridin-3-yloxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8(5-11-6-8)7-2-1-3-10-4-7/h1-4H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXYWDRZIBYOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



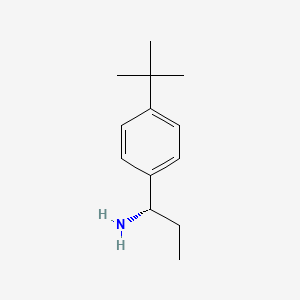
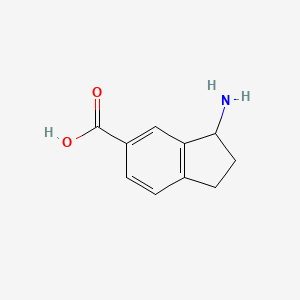

![tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3395030.png)
